1-(Trifluoromethanesulfonyl)octane
Description
Properties
CAS No. |
73587-47-0 |
|---|---|
Molecular Formula |
C9H17F3O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)octane |
InChI |
InChI=1S/C9H17F3O2S/c1-2-3-4-5-6-7-8-15(13,14)9(10,11)12/h2-8H2,1H3 |
InChI Key |
HRPZRSQXPGFZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)octane can be synthesized through various methods. One common approach involves the reaction of octane with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the trifluoromethanesulfonyl group being introduced to the octane chain .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethanesulfonyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethanesulfonyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
1-(Trifluoromethanesulfonyl)octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Trifluoromethanesulfonyl)octane exerts its effects involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its application, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(Perfluorohexyl)octane (PFHxO)
- Structure and Solubility: PFHxO (CAS 133331-77-8) features a perfluorohexyl chain attached to octane, rendering it highly hydrophobic.
- Applications: PFHxO is used as a non-flammable solvent and surfactant in industrial applications . The sulfonyl group in 1-(Trifluoromethanesulfonyl)octane may expand its utility in catalysis or ionic liquids, where polar interactions are critical .
- Safety: PFHxO is non-flammable and inert, whereas the sulfonyl group in the target compound could increase reactivity, necessitating careful handling to avoid decomposition .
Methyl Trifluoromethanesulfonate (MeOTf)
- Reactivity : MeOTf (H314 hazard classification) is a potent alkylating agent due to its labile methyl group . The octane chain in this compound likely reduces its alkylation potency but improves stability, making it less hazardous in handling.
Ionic Liquids with Bis(trifluoromethanesulfonyl)imide Anions
- Thermal Stability : Ionic liquids like 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bis(trifluoromethanesulfonyl)imide exhibit high thermal stability (decomposition >300°C) due to the robust -NTf₂ anion . This compound, lacking an ionic structure, may have lower thermal stability but could serve as a precursor for ionic liquid synthesis.
- Electrolyte Applications: Ionic liquids with -NTf₂ are widely used in batteries and capacitors . The target compound’s non-ionic nature limits direct electrolyte use but may find niche roles as additives or co-solvents.
Sulfonamide Derivatives (e.g., 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide)
- Polarity and Bioactivity : Sulfonamides like CAS 1251239-12-9 are often bioactive, with applications in pharmaceuticals . The octane chain in this compound likely reduces bioavailability but enhances lipophilicity for material science applications.
- Environmental Impact : Perfluorooctane sulfonic acid (PFOS) alternatives, such as phosphinicobis(oxyethylene) derivatives, highlight regulatory concerns around persistence . The target compound’s sulfonyl group may raise similar environmental scrutiny, necessitating lifecycle assessments.
Q & A
Basic: What are the established synthetic routes for 1-(Trifluoromethanesulfonyl)octane, and how can reaction efficiency be validated?
Methodological Answer:
this compound is typically synthesized via the reaction of 1-octanol with trifluoromethanesulfonic anhydride (TFAA) in the presence of a mild base (e.g., pyridine) to neutralize generated acid. A standard protocol involves:
- Step 1: Dissolve 1-octanol in anhydrous dichloromethane under inert atmosphere .
- Step 2: Add TFAA dropwise at 0°C, followed by stirring at room temperature for 6–12 hours.
- Step 3: Quench the reaction with saturated NaHCO₃, extract with DCM, and purify via vacuum distillation.
Validation: Monitor reaction progress using thin-layer chromatography (TLC) or ¹⁹F NMR to track triflate formation . Purity can be confirmed via GC-MS or elemental analysis .
Basic: What are the recommended handling and storage protocols for this compound to prevent degradation?
Methodological Answer:
- Handling: Use nitrile gloves and chemical safety goggles in a fume hood due to its moisture sensitivity and potential corrosivity .
- Storage: Store in amber glass vials under inert gas (e.g., argon) at –20°C to minimize hydrolysis. Ensure containers are sealed with PTFE-lined caps .
- Stability Checks: Periodically analyze stored samples via ¹H NMR for hydrolysis byproducts (e.g., octanol or triflic acid) .
Advanced: How can researchers resolve contradictions in reactivity data when using this compound in polar vs. nonpolar solvents?
Methodological Answer:
Discrepancies often arise from solvent effects on transition states. For example:
- Polar aprotic solvents (e.g., DMF): Enhance electrophilicity, accelerating SN₂ mechanisms but risking elimination in sterically hindered systems .
- Nonpolar solvents (e.g., toluene): Favor SN₁ pathways for bulky substrates but may reduce reaction rates.
Resolution: - Conduct kinetic studies (e.g., variable-temperature NMR) to map solvent-dependent activation parameters .
- Compare yields and byproduct profiles under controlled conditions, using deuterated solvents for mechanistic insights .
Advanced: What strategies optimize this compound’s efficiency as an alkylating agent in stereoselective synthesis?
Methodological Answer:
- Catalyst Screening: Use Lewis acids (e.g., Cu(OTf)₂) to stabilize transition states and enhance stereoselectivity .
- Solvent Optimization: Combine low-polarity solvents (e.g., THF) with crown ethers to solubilize counterions and reduce side reactions .
- Temperature Control: Lower temperatures (–40°C) minimize elimination; gradual warming post-alkylation improves yields .
Validation: Analyze stereochemical outcomes via chiral HPLC or X-ray crystallography .
Basic: What are the common side reactions during alkylation with this compound, and how are they mitigated?
Methodological Answer:
- Hydrolysis: Compete with alkylation in protic solvents. Mitigate by using molecular sieves or anhydrous conditions .
- Elimination: Promoted by strong bases or high temperatures. Suppress by employing weak bases (e.g., Na₂CO₃) and low reaction temperatures .
- Byproduct Detection: Use ¹⁹F NMR to identify triflate decomposition products (e.g., triflic acid at δ –78 ppm) .
Advanced: How does the steric bulk of this compound influence its reactivity compared to methyl or ethyl triflates?
Methodological Answer:
- Steric Hindrance: The octyl chain impedes nucleophilic attack, favoring SN₁ over SN₂ mechanisms. Compare kinetics via Hammett plots or isotopic labeling .
- Applications: Longer chains enhance lipid solubility, making it useful for modifying hydrophobic substrates (e.g., steroids). Validate via logP measurements or partition coefficient assays .
Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
